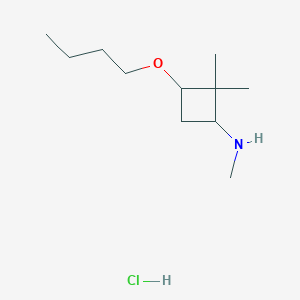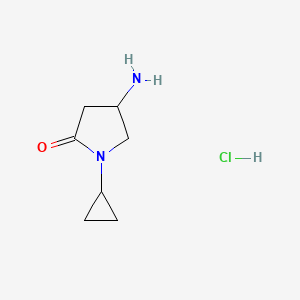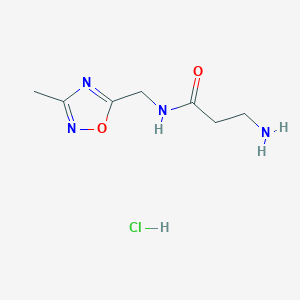![molecular formula C7H6N4O2 B1377893 4-アミノピロロ[2,1-F][1,2,4]トリアジン-5-カルボン酸 CAS No. 1236201-15-2](/img/structure/B1377893.png)
4-アミノピロロ[2,1-F][1,2,4]トリアジン-5-カルボン酸
概要
説明
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is a chemical compound with the molecular formula C7H6N4O2 . It has a molecular weight of 178.15 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N4O2/c8-6-5-4 (7 (12)13)1-2-11 (5)10-3-9-6/h1-3H, (H,12,13) (H2,8,9,10) . The Canonical SMILES is C1=CN2C (=C1C (=O)O)C (=NC=N2)N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.15 g/mol, a topological polar surface area of 93.5 Ų, and a complexity of 223 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond .科学的研究の応用
抗ウイルス薬の合成方法
この化合物を出発物質として用いる新しい合成方法が、レムデシビルなどの抗ウイルス薬の製造のために開発されました。
これらの用途は、「4-アミノピロロ[2,1-F][1,2,4]トリアジン-5-カルボン酸」が科学研究、特に様々な疾患の治療薬の開発において汎用性が高いことを示しています .
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds have been used in the treatment of disorders characterized by overexpression of dyrk1a .
Mode of Action
It is suggested that similar compounds interact with their targets, potentially inhibiting their function .
Biochemical Pathways
Similar compounds have been reported to inhibit kinases, which are involved in various cellular processes .
Result of Action
Similar compounds have been used in the treatment of various diseases and pathologies, suggesting that they may have significant biological effects .
生化学分析
Biochemical Properties
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This compound has been shown to interact with several kinases, including VEGFR-2, EGFR, and c-Met . These interactions are typically characterized by the binding of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid to the active site of the kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream targets.
Cellular Effects
The effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth and survival . Additionally, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid can induce apoptosis in cancer cells by disrupting critical signaling pathways.
Molecular Mechanism
At the molecular level, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways essential for cell proliferation and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid can lead to sustained inhibition of kinase activity and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and damage to healthy tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It interacts with enzymes and cofactors involved in phosphorylation and dephosphorylation processes . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes.
Transport and Distribution
The transport and distribution of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the active sites of kinases. The compound’s distribution within tissues is influenced by its affinity for these transporters and binding proteins, as well as its physicochemical properties.
Subcellular Localization
The subcellular localization of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is critical for its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it can interact with its target kinases . Targeting signals and post-translational modifications play a role in directing 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid to these specific locations, ensuring its effective inhibition of kinase activity.
特性
IUPAC Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)1-2-11(5)10-3-9-6/h1-3H,(H,12,13)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGURUYQUUPXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1C(=O)O)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)





![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)

